

ATTO 565 for Flow Cytometry (FACS) Staining: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing **ATTO 565**, a rhodamine-based fluorescent dye, for flow cytometry (FACS) applications. **ATTO 565** is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a robust choice for identifying and quantifying cell populations.[1]

Introduction to ATTO 565

ATTO 565 is a fluorescent dye well-suited for a variety of life science applications, including flow cytometry.[2][3][4] Its key characteristics include intense absorption and a high fluorescence quantum yield, contributing to bright fluorescent signals.[1][2][5] Furthermore, its notable thermal and photostability ensure reliable performance during lengthy flow cytometry experiments.[1][2] The dye is moderately hydrophilic and can be excited efficiently by the common 561 nm laser found in many flow cytometers.[2][3]

Quantitative Data Summary

The spectral and photophysical properties of **ATTO 565** are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	563-564 nm	[1][4][6][7][8][9]
Emission Maximum (λem)	589-592 nm	[1][4][6][7][8][9][10]
Molar Extinction Coefficient (ϵ)	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹	[1][2][4][6]
Fluorescence Quantum Yield (Φ)	90%	[1][2][4][6]
Fluorescence Lifetime (τ)	4.0 ns	[2][4][6]
Common Laser Line	561 nm	
Common Emission Filter	585/42 nm	[11]

Experimental Protocols

This section provides detailed protocols for antibody conjugation with **ATTO 565** NHS ester and subsequent cell surface staining for flow cytometry.

Protocol for Antibody Conjugation with ATTO 565 NHS Ester

This protocol describes the covalent labeling of primary antibodies with **ATTO 565** NHS ester. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the antibody to form a stable amide bond.

Materials:

- Purified antibody (free of amine-containing buffers like Tris or glycine)
- ATTO 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodological & Application





- Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment
- Reaction tubes
- Pipettes

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
 - Adjust the antibody concentration to 1-2 mg/mL.
 - For each 1 mL of antibody solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3.
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.
- Conjugation Reaction:
 - \circ A starting point of a 2 to 10-fold molar excess of the reactive dye to the protein is recommended.[12] For an antibody, this typically corresponds to adding 10 μ L of the dye solution to 1 mL of the protein solution.
 - Add the dye solution to the antibody solution while gently stirring.
 - Incubate the reaction mixture for 30 to 60 minutes at room temperature in the dark with constant, gentle stirring.[12]
- Purification of the Conjugate:
 - Prepare a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2).



- Apply the reaction mixture to the column.
- Elute the conjugate with PBS. The first colored band to elute is the ATTO 565-conjugated antibody. The second, slower-moving band is the free, unconjugated dye.
- Alternatively, for dilute samples, extensive dialysis against PBS can be used to remove free dye.
- Storage:
 - Store the purified antibody conjugate at 4°C, protected from light.
 - For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Protocol for Cell Surface Staining

This protocol describes the direct immunofluorescent staining of cell surface antigens using an **ATTO 565**-conjugated primary antibody.

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- ATTO 565-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
- FACS tubes
- Centrifuge
- Flow cytometer with a 561 nm laser

Procedure:

Cell Preparation:



Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow
Cytometry Staining Buffer.

Staining:

- \circ Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.
- Add the predetermined optimal concentration of the ATTO 565-conjugated primary antibody.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

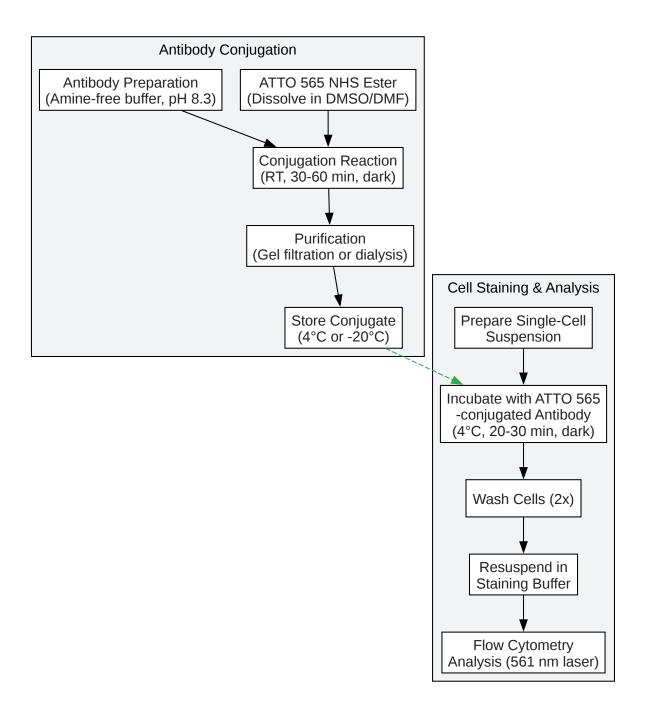
Washing:

- Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.
- Repeat the wash step twice.
- · Resuspension and Analysis:
 - Resuspend the final cell pellet in 200-500 μL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a 561 nm laser.

Visualizations

Experimental Workflow Diagram





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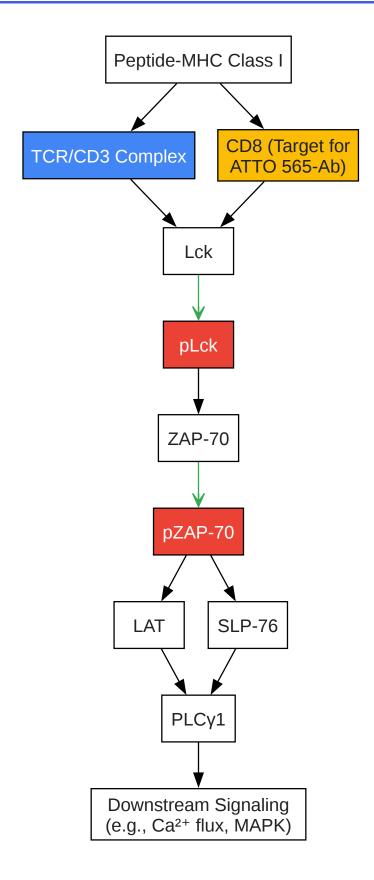
Caption: Workflow for ATTO 565 antibody conjugation and cell staining.



Signaling Pathway Diagram: CD8 T-Cell Activation

An **ATTO 565**-conjugated anti-CD8 antibody can be used to identify cytotoxic T-cells. In combination with intracellular staining for key signaling molecules using other fluorophores, researchers can dissect the T-cell activation pathway.





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Caption: Simplified CD8 T-cell receptor signaling pathway.



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